Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate
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Overview
Description
Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate is a heterocyclic compound that features a fused pyridine and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyridine with an appropriate pyrazine derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dimethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-7-carboxylate
- Methyl 2,3-dimethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Uniqueness
Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate is unique due to its specific ring structure and the presence of both pyridine and pyrazine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H11N3O3 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-5-oxo-6H-pyrido[3,4-b]pyrazine-8-carboxylate |
InChI |
InChI=1S/C11H11N3O3/c1-5-6(2)14-9-8(13-5)7(11(16)17-3)4-12-10(9)15/h4H,1-3H3,(H,12,15) |
InChI Key |
UKUQSKNTDJSSOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=CNC2=O)C(=O)OC)C |
Origin of Product |
United States |
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